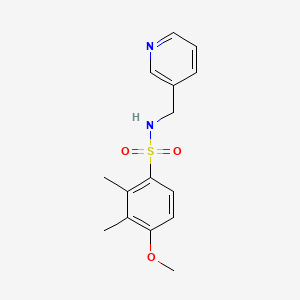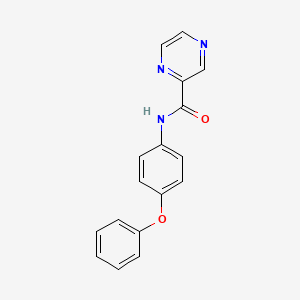
4-methoxy-2,3-dimethyl-N-(3-pyridinylmethyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methoxy-2,3-dimethyl-N-(3-pyridinylmethyl)benzenesulfonamide is a chemical compound with potential applications in various fields due to its unique chemical structure and properties.
Synthesis Analysis
The synthesis of related benzenesulfonamide derivatives often involves multiple steps and can achieve high yields. For example, the synthesis of a similar compound, N-(4-diethylamino)benzyl-4-[¹¹C]methoxy-N-(p-tolyl)benzenesulfonamide, was achieved in 3 steps with 75-84% overall chemical yield (Gao et al., 2014).
Molecular Structure Analysis
X-ray diffraction and spectroscopic methods are commonly used to determine the molecular structure of benzenesulfonamide derivatives. For instance, a dimeric copper(II) complex with 4-amino-N-(5-methoxy-2-pyrimidinyl)benzenesulfonamide was analyzed using X-ray diffraction and spectroscopic properties (Ellena et al., 2007).
Chemical Reactions and Properties
The chemical reactions of benzenesulfonamide derivatives vary widely based on the substituents and reaction conditions. For example, N-(4-diethylamino)benzyl-4-[¹¹C]methoxy-N-(p-tolyl)benzenesulfonamide is synthesized from a phenol hydroxyl precursor through O-[(11)C]-methylation (Gao et al., 2014).
Physical Properties Analysis
The physical properties, such as solubility and melting point, depend on the specific structure of the benzenesulfonamide derivative. Crystallographic studies can provide insights into the molecular arrangement and physical properties (Rodrigues et al., 2015).
Chemical Properties Analysis
Benzenesulfonamide derivatives exhibit a range of chemical properties, including reactivity with various functional groups and potential biological activities. Their chemical behavior can be influenced by the presence of different substituents and functional groups in the molecule (Gao et al., 2014).
Aplicaciones Científicas De Investigación
Photodynamic Therapy and Photosensitization
Derivatives of benzenesulfonamide, including those similar in structure to 4-methoxy-2,3-dimethyl-N-(3-pyridinylmethyl)benzenesulfonamide, have been synthesized and studied for their photophysical and photochemical properties. These derivatives, particularly zinc phthalocyanines substituted with benzenesulfonamide groups, exhibit high singlet oxygen quantum yields. Such properties are highly beneficial for photodynamic therapy (PDT) applications, especially in cancer treatment. The effectiveness of these compounds in generating singlet oxygen and their adequate photostability make them potential candidates as Type II photosensitizers in PDT (Pişkin, Canpolat, & Öztürk, 2020).
Photocatalytic Applications
Research into zinc(II) phthalocyanine derivatives with new benzenesulfonamide substituents has revealed their suitability for photocatalytic applications. These compounds demonstrate significant photosensitizing abilities, which are crucial for the degradation of pollutants and other photocatalytic processes. The introduction of benzenesulfonamide derivatives as substituents has been shown to affect the photophysical and photochemical properties of the zinc(II) phthalocyanines, potentially enhancing their applicability in environmental remediation and green chemistry solutions (Öncül, Öztürk, & Pişkin, 2021).
Antimicrobial and Antibacterial Agents
Compounds derived from benzenesulfonamides have been synthesized and tested for their antimicrobial activities. A study focused on N-(alkyl/aralkyl)-N-(4-methoxyphenethyl) benzenesulfonamides demonstrated their biofilm inhibitory action against Escherichia coli. Some of these compounds were identified as potent inhibitors, indicating their potential as therapeutic agents in combating bacterial infections (Abbasi et al., 2019).
Enzyme Inhibition for Therapeutic Applications
The inhibition of carbonic anhydrase, an enzyme involved in various physiological processes, by benzenesulfonamide derivatives has been extensively studied. Compounds structurally related to 4-methoxy-2,3-dimethyl-N-(3-pyridinylmethyl)benzenesulfonamide have shown to be effective inhibitors of carbonic anhydrase isoforms. This inhibition is significant for developing therapeutics for conditions like glaucoma, epilepsy, and certain types of edema. The specificity and potency of these inhibitors suggest their potential in targeted therapy developments (Gul et al., 2016).
Material Science and Polymerization Catalysts
In material science, derivatives of benzenesulfonamide have been utilized as catalysts in polymerization processes. For instance, palladium aryl sulfonate phosphine catalysts derived from benzenesulfonamides have been employed in the copolymerization of acrylates with ethene. These catalysts facilitate the formation of high molecular weight polymers, showcasing the versatility of benzenesulfonamide derivatives in catalysis and material synthesis (Skupov et al., 2007).
Propiedades
IUPAC Name |
4-methoxy-2,3-dimethyl-N-(pyridin-3-ylmethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3S/c1-11-12(2)15(7-6-14(11)20-3)21(18,19)17-10-13-5-4-8-16-9-13/h4-9,17H,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXTYQRMWVNOSSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C)S(=O)(=O)NCC2=CN=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methoxy-2,3-dimethyl-N-(pyridin-3-ylmethyl)benzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-4-(2-pyrimidinyl)-1,4-diazepane](/img/structure/B5562253.png)
![N-(3-fluoro-4-methylphenyl)-4-[2-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5562258.png)
![3-[2-(2-fluorophenyl)vinyl]-2(1H)-quinoxalinone](/img/structure/B5562260.png)
![N-{[1-(2,5-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-4H-1,2,4-triazol-4-amine](/img/structure/B5562270.png)
![1-[3-(1H-imidazol-2-yl)benzoyl]-3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]piperidine](/img/structure/B5562273.png)
![7-(2-ethylphenyl)-5-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5562279.png)

![({4-ethyl-5-[1-(5-propyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]-4H-1,2,4-triazol-3-yl}methyl)dimethylamine](/img/structure/B5562313.png)
![2-methyl-2-[2-(4-methyl-1,4-diazepan-1-yl)-4-morpholin-4-ylpyrimidin-5-yl]propanoic acid](/img/structure/B5562321.png)
![4-methyl-N-{(3R*,4S*)-4-[(3-methyl-5-isoxazolyl)methyl]tetrahydro-3-furanyl}-3-(2-oxo-1-imidazolidinyl)benzamide](/img/structure/B5562322.png)
![2-(1-azocanyl)-N'-[(5-nitro-2-furyl)methylene]acetohydrazide](/img/structure/B5562328.png)
![4-[3-(3-nitrophenyl)acryloyl]morpholine](/img/structure/B5562350.png)

![1-(2,3-dimethylphenyl)-4-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperazine](/img/structure/B5562358.png)